

# Structure-Activity Relationship of Picolinohydrazide Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: *Picolinohydrazide*

Cat. No.: *B126095*

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The following guide provides a comparative analysis of the structure-activity relationships (SAR) of **picolinohydrazide** derivatives, focusing on their potential as antimicrobial and anticancer agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Unveiling the Therapeutic Potential of Picolinohydrazides

**Picolinohydrazide**, a derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure, consisting of a pyridine ring linked to a hydrazide moiety, allows for diverse structural modifications. These modifications significantly influence the compound's physicochemical properties and, consequently, its biological efficacy and target interaction.

The structure-activity relationship (SAR) of these derivatives reveals that the introduction of different functional groups can enhance their electronic properties, lipophilicity, and receptor-binding affinities. For instance, the presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the aromatic rings can modulate the compound's activity.

## Comparative Analysis of Biological Activity

The biological activity of **picolinohydrazide** derivatives is profoundly influenced by the nature and position of substituents. The following tables summarize quantitative data from various studies, highlighting the impact of these structural modifications.

## Anticancer Activity

Picolinamide derivatives, closely related to **picolinohydrazides**, have been investigated as potent anticancer agents, particularly as VEGFR-2 inhibitors.

Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors[1]

Compound ID	Modifications	IC50 (nM) against VEGFR-2
7h	Picolinamide with a thiourea linker connected to a 4-chlorophenyl group.	87
9a	Picolinamide with a urea linker connected to a 4-phenoxyphenyl group.	27
9l	Picolinamide with a urea linker connected to a 3-trifluoromethyl-4-chlorophenyl group.	94
Sorafenib	Reference Drug	180

The SAR study of these compounds indicated that the urea and thiourea moieties play a crucial role in their inhibitory activity. Compound 9a, with a urea linker and a 4-phenoxyphenyl group, demonstrated the most potent inhibition of VEGFR-2, being significantly more active than the reference drug Sorafenib[1]. Further screening of these potent compounds against various human cancer cell lines, such as Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and 786-O (renal), showed significant cell death, with compound 7h being particularly effective across most cell lines[1].

## Antimicrobial Activity

The antimicrobial potential of **picolinohydrazide** derivatives is often enhanced by the introduction of specific substituents. Studies on related hydrazone derivatives provide insights into the structural requirements for potent antimicrobial action.

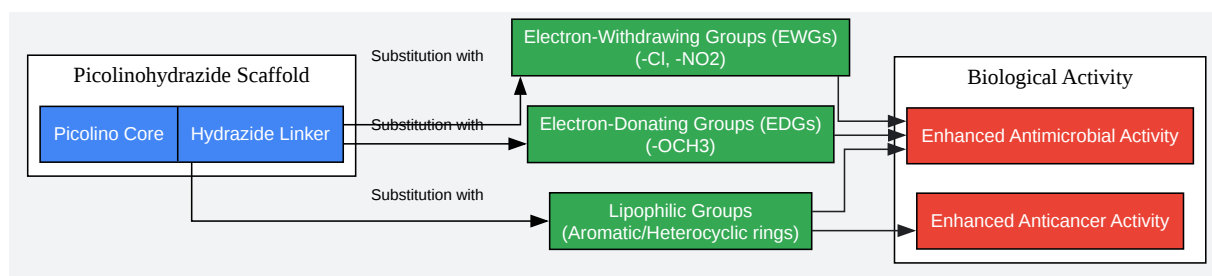
Table 2: Antimicrobial Activity of Pyrazole Hydrazone Derivatives[2]

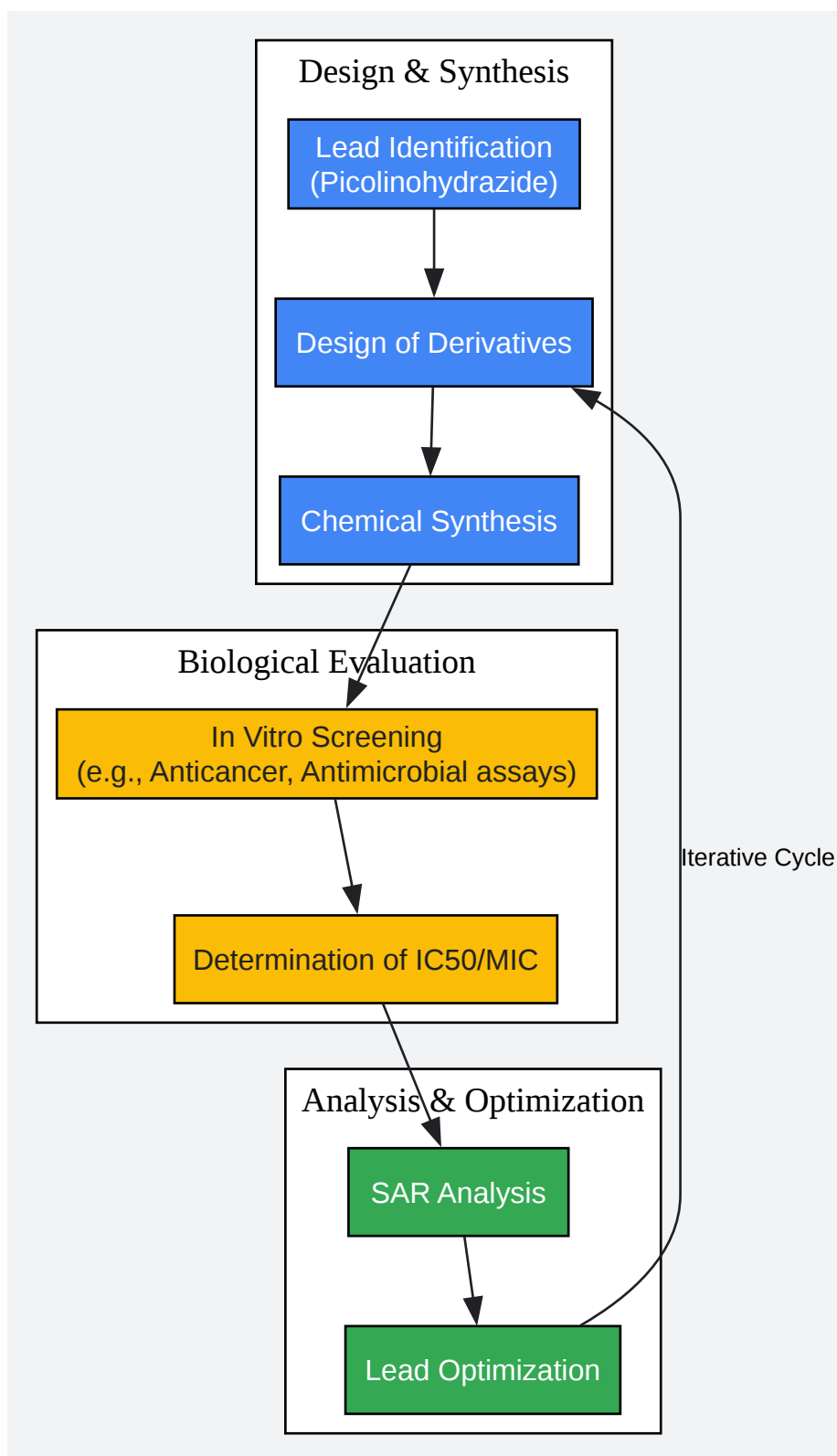
Compound ID	Modifications	Minimum Inhibitory Concentration (MIC, µg/mL)
E. coli (Gram-negative)		
3	Pyrazole hydrazone with a 4-chlorophenyl group.	0.25
Ciprofloxacin	Reference Drug	0.5
S. epidermidis (Gram-positive)		
4	Pyrazole hydrazone with a 4-nitrophenyl group.	0.25
Ciprofloxacin	Reference Drug	4
A. niger (Fungus)		
2	Pyrazole hydrazone with a 4-methoxyphenyl group.	1
Clotrimazole	Reference Drug	1

The data suggests that the presence of a 4-chlorophenyl group in compound 3 leads to excellent activity against *E. coli*, surpassing the standard drug Ciprofloxacin[2]. Similarly, the 4-nitrophenyl substitution in compound 4 resulted in high potency against *S. epidermidis*[2]. For antifungal activity, a 4-methoxyphenyl group as seen in compound 2 was found to be effective against *A. niger*[2]. These findings underscore the importance of the nature of the substituent on the phenyl ring of the hydrazone moiety in determining the antimicrobial spectrum and potency.

## Structure-Activity Relationship (SAR) Insights

The collective data from various studies on **picolinohydrazide** and related derivatives allows for the formulation of general SAR principles. The biological activity is a function of the interplay between the picolino core, the hydrazide linker, and the terminal substituent.





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## References

- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
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